2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of bicyclo[1.1.1]pentane derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Its unique structural properties make it a valuable component in the design of advanced materials with specific electronic and mechanical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar bicyclo[1.1.1]pentane core but with different substituents, leading to distinct chemical and physical properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid:
Uniqueness
2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of fluorine atoms, which impart unique electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
2703782-15-2 |
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Molecular Formula |
C12H10F2O2 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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